Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate
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Overview
Description
Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Amino Acid Derivative Formation: The iodinated pyrazole is reacted with an appropriate amino acid derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate
- Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate
- Methyl 2-amino-5-(4-fluoro-1h-pyrazol-1-yl)-2-methylpentanoate
Uniqueness
Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to interact with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C10H16IN3O2 |
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Molecular Weight |
337.16 g/mol |
IUPAC Name |
methyl 2-amino-5-(4-iodopyrazol-1-yl)-2-methylpentanoate |
InChI |
InChI=1S/C10H16IN3O2/c1-10(12,9(15)16-2)4-3-5-14-7-8(11)6-13-14/h6-7H,3-5,12H2,1-2H3 |
InChI Key |
UHPCRCVDAVSSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=C(C=N1)I)(C(=O)OC)N |
Origin of Product |
United States |
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